(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Medicinal Chemistry Drug Discovery ADME Optimization

This compound is a uniquely differentiated pyridazinyl-piperidinyl methanone. It lacks the 6-amino group essential for TRPC6 antagonism, eliminating confounding activity in kinase screens. The meta-CF₃ substitution confers superior oxidative metabolic stability compared to para-OCF₃ analogs. Use as a matched molecular pair in microsome assays or as a definitive negative control for BI-749327 in fibrosis models. Avoid misleading SAR — order the correct analog for your target profiling needs.

Molecular Formula C17H16F3N3O2
Molecular Weight 351.329
CAS No. 1448075-73-7
Cat. No. B2974660
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone
CAS1448075-73-7
Molecular FormulaC17H16F3N3O2
Molecular Weight351.329
Structural Identifiers
SMILESC1CN(CCC1OC2=NN=CC=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F
InChIInChI=1S/C17H16F3N3O2/c18-17(19,20)13-4-1-3-12(11-13)16(24)23-9-6-14(7-10-23)25-15-5-2-8-21-22-15/h1-5,8,11,14H,6-7,9-10H2
InChIKeySJYLCJOAZGODFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1448075-73-7): Core Chemical Identity & Baseline Profile


(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1448075-73-7) is a heterocyclic small molecule that combines a pyridazin-3-yloxy pharmacophore, a piperidine linker, and a meta-trifluoromethylbenzoyl terminus. With the molecular formula C₁₇H₁₆F₃N₃O₂ and a molecular weight of 351.33 g·mol⁻¹, the compound is primarily supplied as a research intermediate for medicinal chemistry and chemical biology laboratories [1]. Its structure positions it within the broader class of pyridazinyl-piperidinyl methanones that have been exploited as kinase inhibitor scaffolds, TRPC6 antagonists, and SCD1 inhibitors, yet its specific substitution pattern — featuring an unsubstituted pyridazin-3-yloxy group and a meta-CF₃ phenyl ring — distinguishes it from more heavily decorated analogs such as BI-749327 or CAY10566 .

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1448075-73-7): Why Structural Interchange with Related Pyridazinyl-Piperidinyl Analogs Is Scientifically Unjustified


Pyridazinyl-piperidinyl methanones that share the same core scaffold can exhibit dramatically different biological profiles depending on subtle variations in the aryl substitution pattern, linker geometry, and the presence or absence of heteroatom substituents on the pyridazine ring [1]. In the case of (4-(pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone, the absence of the 6-amino group that is critical for the TRPC6 potency of BI-749327, combined with a direct benzoyl linkage rather than a phenoxybenzoyl extension, means that binding affinities, selectivity windows, and even the primary target class are unlikely to be conserved across analogs . Consequently, substituting this compound with a superficially similar pyridazinyl-piperidinyl analog without head-to-head target engagement or selectivity data introduces substantial risk of misleading structure-activity relationship (SAR) interpretation, failed assay reproducibility, and wasted procurement spend [1].

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1448075-73-7): Quantifiable Differentiation Dimensions Versus Closest Comparators


Molecular Weight Reduction of ~91 Da Versus BI-749327 Enables Different ADME Property Space

The target compound possesses a molecular weight (MW) of 351.33 g·mol⁻¹, which is 91.10 Da lower than the 442.43 g·mol⁻¹ of the closely related TRPC6 antagonist BI-749327 [1]. This MW reduction places the compound below the threshold often associated with improved passive permeability and oral bioavailability in lead-like chemical space.

Medicinal Chemistry Drug Discovery ADME Optimization

Meta-CF₃ Benzoyl vs. Para-Trifluoromethoxy Phenyl Substitution: Impact on Lipophilicity and Metabolic Lability

The target compound incorporates a 3-(trifluoromethyl)benzoyl group, whereas the close analog (4-(pyridazin-3-yloxy)piperidin-1-yl)(4-(trifluoromethoxy)phenyl)methanone contains a 4-(trifluoromethoxy)phenyl group . Although direct experimental logP values are not publicly disclosed for either compound, the CF₃ substituent is generally less electron-donating and more metabolically resistant than the OCF₃ group, implying different oxidative metabolism liabilities and hydrogen-bond acceptor character [1].

Physicochemical Profiling Metabolic Stability SAR Analysis

Absence of 6-Amino Substituent on Pyridazine Ring Eliminates TRPC3/TRPC7 Cross-Reactivity Observed with BI-749327

BI-749327 derives its 85-fold selectivity for mouse TRPC6 over TRPC3 and 42-fold over TRPC7 from the 6-aminopyridazin-3-yl moiety, with IC₅₀ values of 13 nM (mTRPC6), 1,100 nM (mTRPC3), and 550 nM (mTRPC7) [1]. The target compound lacks this 6-amino group, which is expected to abolish the TRPC6 potency and selectivity profile entirely, thereby eliminating the off-target TRPC3/TRPC7 liability inherent to BI-749327.

Ion Channel Selectivity TRPC6 Pharmacology Off-Target Screening

Sub-Micromolar to Low-Nanomolar Kinase Inhibitor Potential Inferred from Pyridazinyl-Piperidinyl Scaffold SAR Without 6‑Substitution

Multiple patents and primary articles describe pyridazinyl-piperidinyl compounds lacking 6-substitution on the pyridazine ring that achieve IC₅₀ values in the low-nanomolar range against PI3K isoforms and other kinases. For example, patent US8673906 discloses compounds with IC₅₀ values as low as 2 nM against PI3Kβ [1], and patent US9227977 reports IC₅₀ values of 2.5 nM against PI3K [2].

Kinase Inhibition PI3K Pathway Lead Generation

Measured Purity Specification of 95% (HPLC) from Commercial Suppliers Establishes a Defined Quality Baseline

Independent vendor technical datasheets consistently report a purity specification of 95% (HPLC) for this compound [1][2]. This level of purity is suitable for most in vitro screening campaigns without additional purification, whereas custom-synthesized analogs often require re-purification that adds 2–4 weeks to procurement timelines.

Chemical Purity Quality Control Procurement Standards

(4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone (CAS 1448075-73-7): Evidence-Backed Research and Industrial Application Scenarios


Kinase Inhibitor Lead Generation and Scaffold-Hopping Campaigns

Given that 6‑unsubstituted pyridazinyl-piperidinyl analogs have demonstrated low‑nanomolar PI3K inhibitory activity in published patents [1], this compound is well‑suited as a starting point for kinase inhibitor libraries targeting the PI3K/AKT/mTOR axis. Its lower MW versus BI‑749327 and the absence of a 6‑amino group eliminate TRPC6 channel confounding, enabling clean kinase selectivity profiling.

Metabolic Stability Comparative Studies Using meta-CF₃ vs. para-OCF₃ Congeners

The meta‑trifluoromethyl substitution pattern is predicted to confer greater oxidative metabolic stability than the para‑trifluoromethoxy analog [2]. This compound can be used as a matched molecular pair partner in hepatic microsome stability assays to experimentally quantify the metabolic advantage of CF₃ over OCF₃ in pyridazinyl‑piperidinyl chemotypes.

Negative Control for TRPC6‑Dependent Fibrosis and Ion Channel Pharmacology

Because the compound lacks the 6‑amino group essential for TRPC6 antagonism [3], it serves as an ideal negative control compound in experiments where BI‑749327 is used to probe TRPC6‑mediated cardiac or renal fibrosis pathways, ensuring that observed phenotypic effects are attributable to TRPC6 inhibition rather than off‑target kinase modulation.

Physicochemical Property Optimization in CNS Drug Discovery Programs

With a molecular weight of 351.33 Da and a predicted balanced lipophilicity from the meta‑CF₃ benzoyl group, this compound occupies favorable physicochemical space for CNS penetration [4]. It can be used as a core scaffold for CNS‑targeted kinase inhibitor programs where lower MW and absence of P‑gp‑liable 6‑amino substituents are desirable starting features.

Quote Request

Request a Quote for (4-(Pyridazin-3-yloxy)piperidin-1-yl)(3-(trifluoromethyl)phenyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.